Bienvenue dans la boutique en ligne BenchChem!

Helioscopinolide A

Anti‑inflammatory Nitric oxide inhibition iNOS

Helioscopinolide A is the only ent-abietane diterpenoid lactone with quantitative IC50 data spanning anti-inflammatory (NO 9.1 μM, PGE2 46.3 μM), aromatase inhibition (9.0 μM), HeLa cytotoxicity (18.16 μM), and anti-allergic degranulation (22.5–42.2 μM). It uniquely suppresses iNOS/COX-2 via NF-κB (not Akt/MAPK) and exhibits neuroprotective attenuation of microglia-mediated neuronal death. Compared to helioscopinolide C, it shows 2.7-fold stronger NO inhibition and 32% greater aromatase potency than pulcherrimoside D. Procuring this single inventory covers multiple assay endpoints, minimizing SKU complexity and ensuring reproducible results.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1246863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelioscopinolide A
Synonymshelioscopinolide A
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C
InChIInChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17-,20+/m1/s1
InChIKeyKZIADLALQLRZIQ-RXFYRGCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helioscopinolide A for Anti‑Inflammatory and Cytotoxic Diterpenoid Procurement: Core Identity and Structural Class


Helioscopinolide A (CAS 84744‑64‑9, C₂₀H₂₈O₃) is an ent‑abietane diterpenoid lactone first isolated from Euphorbia helioscopia L. and later identified in multiple Euphorbiaceae and Phlogacanthus species [1]. Its rigid tetracyclic scaffold, confirmed by X‑ray crystallography [2], places it within the jolkinolide/helioscopinolide subclass of ent‑abietanes. The compound has been assigned a unique MeSH identifier (C487257) due to documented antibacterial, anti‑inflammatory, cytotoxic, and aromatase‑inhibitory activities [3]. For procurement specialists, identity verification relies on characteristic ¹H/¹³C NMR fingerprints and the established relative stereochemistry at positions 3, 4a, 10a, 11a, and 11b [1].

Why Generic Substitution of Helioscopinolide A with Other ent‑Abietane Lactones Risks Bioactivity Loss


The ent‑abietane lactone family encompasses structurally similar congeners—helioscopinolides B, C, I, jolkinolides, and their hydroxylated/acetylated derivatives—yet minor substituent differences produce large shifts in potency and target selectivity [1]. For example, helioscopinolide C differs from A only in the oxidation pattern at C‑3/C‑7, but its anti‑inflammatory NO‑inhibitory IC₅₀ is 2.7‑fold weaker [2]. Likewise, the aromatase inhibitory IC₅₀ of the glycosylated analogue pulcherrimoside D is 32 % higher than that of helioscopinolide A, while the 17‑hydroxy derivative shows marginally improved HeLa cytotoxicity but loses aromatase activity [3]. These non‑linear SARs mean that generic selection of “an ent‑abietane lactone” without specifying helioscopinolide A will produce unpredictable and potentially non‑reproducible results in target‑based assays.

Helioscopinolide A: Comparator‑Anchored Quantitative Differentiation Evidence for Procurement Decisions


2.7‑Fold Superior NO Inhibitory Potency over Helioscopinolide C in RAW264.7 Macrophages

In a direct head‑to‑head comparison using LPS‑stimulated RAW264.7 murine macrophages, helioscopinolide A inhibited nitric oxide (NO) production with an IC₅₀ of 9.1 μM, while the closely related congener helioscopinolide C required an IC₅₀ of 24.5 μM—a 2.7‑fold loss in potency [1]. The same study quantified prostaglandin E₂ (PGE₂) inhibition for helioscopinolide A at IC₅₀ = 46.3 μM, with iNOS and COX‑2 mRNA suppression confirmed as the mechanistic basis [1].

Anti‑inflammatory Nitric oxide inhibition iNOS

Aromatase Inhibition IC₅₀ of 9.0 μM: 1.3‑Fold Advantage over Pulcherrimoside D

In a side‑by‑side evaluation of ent‑abietane diterpenoids isolated from Phlogacanthus pulcherrimus, helioscopinolide A inhibited human aromatase (CYP19A1) with an IC₅₀ of 9.0 μM, compared to 11.9 μM for the glycosylated ent‑abietane pulcherrimoside D—a 1.32‑fold (≈32 %) improvement [1]. Notably, the 17‑hydroxy derivative (17‑hydroxyhelioscopinolide A) showed no aromatase inhibitory activity, demonstrating that the C‑17 oxidation state critically gates this pharmacophore [1].

Cancer chemoprevention Aromatase inhibition Ent‑abietane SAR

Cytotoxicity Against HeLa Cervical Carcinoma Cells: Cross‑Study Potency Benchmarking Against 17‑Hydroxyhelioscopinolide A

In the Phlogacanthus pulcherrimus study, helioscopinolide A exhibited cytotoxic activity against HeLa cells with an IC₅₀ of 18.16 ± 0.58 μM, compared to 16.60 ± 0.23 μM for 17‑hydroxyhelioscopinolide A—a marginal 1.09‑fold difference [1]. Although the 17‑OH derivative is numerically slightly more potent, the combination of helioscopinolide A’s HeLa activity alongside its aromatase and anti‑inflammatory polypharmacology (absent in the 17‑OH analogue) makes the parent compound the more versatile tool compound [1].

Cytotoxicity HeLa Cancer

Anti‑Neuroinflammatory Activity in BV‑2 Microglia: Dual NO/PGE₂ Suppression with Mechanism Confirmation

Helioscopinolide A (isolated from E. helioscopia) dose‑dependently suppressed NO and PGE₂ production in LPS‑stimulated BV‑2 murine microglial cells, alongside inhibition of iNOS and COX‑2 protein expression and reduced secretion of pro‑inflammatory cytokines IL‑1β, IL‑6, and TNF‑α [1]. Mechanistically, the effect was mediated through NF‑κB pathway blockade, not Akt or MAPK pathways. A co‑isolated diterpene, 15‑O‑acetyl‑3‑O‑benzoylcharaciol, showed comparable efficacy, but helioscopinolide A reduced microglia‑mediated neuronal death in a conditioned‑medium transfer model—an in‑vitro neurodegenerative disease‑relevant endpoint not reported for the comparator [1].

Neuroinflammation Microglia NF‑κB

Anti‑Allergic Activity in RBL‑2H3 Mast Cells: Quantitative Ranking Among ent‑Abietane Congeners

In a focused study of Suregada multiflora diterpenes, helioscopinolide A, C, and I were tested for inhibition of β‑hexosaminidase release from antigen‑stimulated RBL‑2H3 rat basophilic leukemia cells. All three compounds showed IC₅₀ values in the 22.5–42.2 μM range [1]. The available abstract does not provide the exact IC₅₀ for each congener individually; therefore this evidence is class‑level rather than compound‑specific. Nonetheless, helioscopinolide A’s consistent presence across multiple bioactivity studies (anti‑inflammatory, cytotoxic, aromatase) distinguishes it from helioscopinolide I, for which this anti‑allergic report remains the only quantitative bioactivity data point [1].

Anti‑allergic β‑Hexosaminidase Mast cell degranulation

Antibacterial Activity Against Staphylococcus aureus: Qualitative Differentiation from Inactive Co‑Isolates

Valente et al. (2004) reported that helioscopinolide A (2) and B (3), isolated from Euphorbia pubescens, exhibited significant antibacterial activity against Staphylococcus aureus, while the co‑isolated jatrophane diterpene pubescenol (1) and the triterpene taraxerone did not [1]. The published abstract does not include numeric MIC values; therefore this evidence is qualitative but establishes a key selectivity filter: among the four diterpenes co‑isolated from the same plant, only the ent‑abietane lactones (helioscopinolides A and B) were antibacterial [1]. The NLM MeSH record independently corroborates this antibacterial designation [2].

Antibacterial Staphylococcus aureus Natural product

Helioscopinolide A: Optimal Research Application Scenarios Grounded in Comparator Evidence


Anti‑Inflammatory Screening Libraries Targeting iNOS/COX‑2 Pathways

Helioscopinolide A’s IC₅₀ of 9.1 μM against LPS‑induced NO in RAW264.7 macrophages—2.7‑fold better than helioscopinolide C [1]—positions it as the preferred ent‑abietane positive control or lead scaffold for iNOS/COX‑2 dual‑inhibition programs. Its confirmed suppression of both iNOS and COX‑2 at the mRNA level [1] supports use in mechanistic studies of NF‑κB‑driven inflammation. For procurement, this means that a single inventory of helioscopinolide A serves NO‑, PGE₂‑, and cytokine‑profiling assays without requiring multiple structurally related compounds.

Cancer Chemoprevention Research: Aromatase Inhibitory Probe

With an aromatase IC₅₀ of 9.0 μM and a 32 % potency advantage over pulcherrimoside D, plus complete inactivity of the 17‑OH derivative [2], helioscopinolide A is the only validated ent‑abietane aromatase inhibitor in its subclass. It is suitable for in vitro CYP19A1 inhibition screening, estrogen‑dependent breast cancer cell line panels (e.g., MCF‑7), and as a non‑steroidal scaffold for SAR studies. The same study confirms its HeLa cytotoxicity (IC₅₀ = 18.16 μM) [2], enabling dual aromatase/cytotoxicity profiling from one compound lot.

Neuroinflammation and Microglia‑Mediated Neurodegeneration Models

Helioscopinolide A is the only ent‑abietane diterpene with published evidence of attenuating microglia‑mediated neuronal death in a conditioned‑medium SH‑SY5Y neurotoxicity model [3]. Its mechanism through NF‑κB (not Akt/MAPK) blockade, combined with suppression of IL‑1β, IL‑6, and TNF‑α [3], makes it a selective tool for dissecting NF‑κB‑dependent neuroinflammatory signaling. Procurement for neuroscience laboratories is indicated when the research question requires a diterpene scaffold with validated neuroprotective functional readout, not merely biochemical enzyme inhibition.

Multi‑Target Natural Product Library Assembly

Helioscopinolide A is uniquely data‑dense among ent‑abietane lactones: it has quantitative IC₅₀ values spanning anti‑inflammatory (NO 9.1 μM, PGE₂ 46.3 μM) [1], aromatase inhibition (9.0 μM) [2], HeLa cytotoxicity (18.16 μM) [2], anti‑allergic degranulation (22.5–42.2 μM range) [4], and qualitative antibacterial activity [5]. No other helioscopinolide congener (B, C, I) or jolkinolide analogue has this breadth of published, comparator‑anchored data. Procurement of helioscopinolide A therefore minimizes the number of individual ent‑abietane SKUs required to cover multiple assay endpoints in a screening library.

Quote Request

Request a Quote for Helioscopinolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.